
4-Bromo-3-(1,3-dioxolan-2-yl)phenol
Vue d'ensemble
Description
4-Bromo-3-(1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . This compound is an essential organic reagent used as a building block for synthesizing various organic compounds . It is characterized by the presence of a bromine atom, a phenol group, and a dioxolane ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol typically involves the bromination of 3-(1,3-dioxolan-2-yl)phenol. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the dioxolane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions are employed.
Major Products Formed:
Substitution Products: Various substituted phenols and dioxolane derivatives.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: De-brominated phenols and modified dioxolane derivatives.
Applications De Recherche Scientifique
4-Bromo-3-(1,3-dioxolan-2-yl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and phenol group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a nucleophile in oxidation and reduction reactions . The dioxolane ring provides stability and enhances the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide
- 4-(2-(Bromomethyl)-1,3-dioxolan-2-yl)benzonitrile
Comparison: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol is unique due to its specific combination of a bromine atom, phenol group, and dioxolane ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
4-bromo-3-(1,3-dioxolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFPHBYVAKDDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160182-44-4 | |
| Record name | 4-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160182444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A952H9XN44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
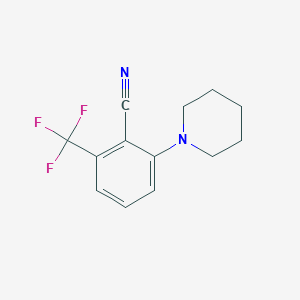
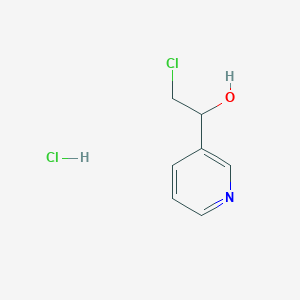
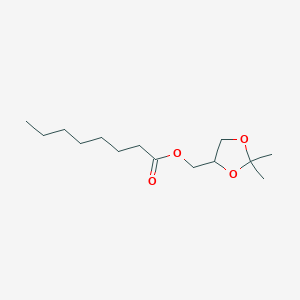
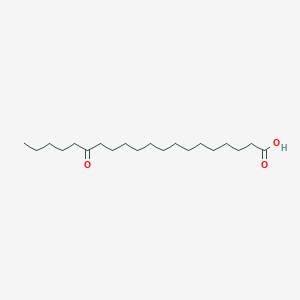
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B8226272.png)
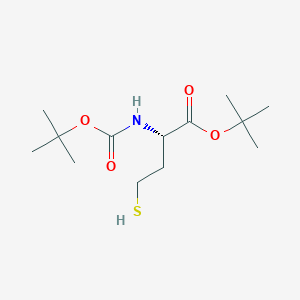
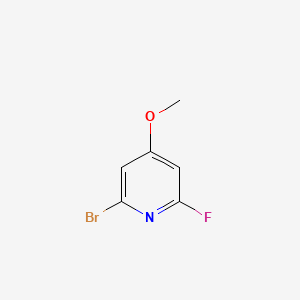
![8-Bromo-5-chloropyrido[4,3-d]pyrimidine](/img/structure/B8226300.png)
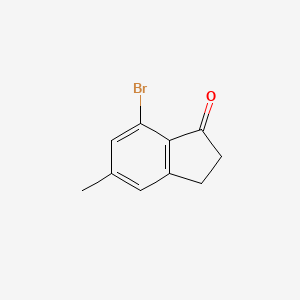

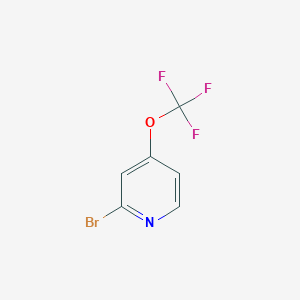
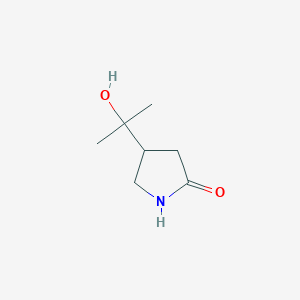
![cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B8226334.png)
![Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8226340.png)
